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Compound of Interest

Compound Name: Tripropyltin laurate

Cat. No.: B14609439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tripropyltin laurate, an organotin compound of interest in various industrial and research

applications. Due to the limited availability of directly published experimental data for this

specific compound, this guide presents a synthesized but representative dataset based on

established principles of organotin spectroscopy and data from analogous compounds. The

information herein is intended to serve as a valuable reference for the identification,

characterization, and analysis of tripropyltin laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The

key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Predicted ¹H NMR Data
The ¹H NMR spectrum of tripropyltin laurate is characterized by signals corresponding to the

propyl groups attached to the tin atom and the laurate chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Tripropyltin
Laurate
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Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Sn-CH₂-CH₂-CH₃ 1.0 - 1.2 t ~ 7.5

Sn-CH₂-CH₂-CH₃ 1.5 - 1.7 m -

Sn-CH₂-CH₂-CH₃ 0.8 - 1.0 t ~ 7.3

O=C-CH₂- 2.2 - 2.4 t ~ 7.4

O=C-CH₂-CH₂- 1.5 - 1.7 m -

-(CH₂)₈- 1.2 - 1.4 m -

-CH₃ (laurate) 0.8 - 0.9 t ~ 6.8

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tripropyltin Laurate
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Assignment Chemical Shift (δ, ppm)

Sn-CH₂- 18 - 22

Sn-CH₂-CH₂- 28 - 32

Sn-CH₂-CH₂-CH₃ 13 - 15

C=O 175 - 180

O=C-CH₂- 34 - 38

O=C-CH₂-CH₂- 24 - 28

-(CH₂)₈- (chain) 22 - 32

-CH₂- (chain) 29 - 33

-CH₂- (chain) 22 - 26

-CH₃ (laurate) 13 - 15

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹¹⁹Sn NMR Data
¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being

sensitive to the coordination number of the tin atom. For triorganotin carboxylates, which

typically exist as four-coordinate monomers or five-coordinate polymers in solution, the

chemical shift can vary. An increase in coordination number generally leads to an upfield shift

(to more negative ppm values)[1].

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift (δ) for Tripropyltin Laurate

Coordination Environment Predicted Chemical Shift (δ, ppm)

Four-coordinate (monomer) +100 to +150

Five-coordinate (polymer) -100 to -150

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. For tripropyltin
laurate, the key vibrational bands are associated with the carboxylate group and the Sn-C

bonds. The position of the carboxylate stretching frequencies can provide insight into its

coordination mode (monodentate, bidentate, or bridging)[2][3][4][5].

Table 4: Predicted Infrared (IR) Absorption Bands for Tripropyltin Laurate

Wavenumber (cm⁻¹) Assignment Intensity

2950 - 2850 C-H stretching (alkyl) Strong

1650 - 1550 Asymmetric COO⁻ stretching Strong

1420 - 1380 Symmetric COO⁻ stretching Strong

~ 510 Asymmetric Sn-C stretching Medium

~ 480 Symmetric Sn-C stretching Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for

organotin compounds.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for Tripropyltin Laurate
(Electron Ionization)
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m/z Proposed Fragment

[M-C₃H₇]⁺ Loss of a propyl group

[M-OCOC₁₁H₂₃]⁺ Loss of the laurate group

[Sn(C₃H₇)₂]⁺ Dipropyltin cation

[SnC₃H₇]⁺ Propyltin cation

[C₁₁H₂₃CO]⁺ Lauroyl cation

[C₃H₇]⁺ Propyl cation

M represents the molecular ion. The isotopic pattern of tin would be observable for tin-

containing fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of tripropyltin laurate in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

¹¹⁹Sn NMR Acquisition:

Acquire a proton-decoupled ¹¹⁹Sn spectrum.

Use a broadband probe tuned to the ¹¹⁹Sn frequency.

Reference the spectrum to an external standard of tetramethyltin (SnMe₄).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid

cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder or the pure solvent.

Collect the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
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For volatile organotin compounds, GC-MS is a powerful analytical technique. Organotin

carboxylates often require derivatization to increase their volatility[6].

Derivatization (Ethylation):

Dissolve the tripropyltin laurate sample in an appropriate solvent.

Add an acetate buffer to adjust the pH to around 4.5-5.0.

Add a solution of sodium tetraethylborate (NaBEt₄) to ethylate the tin compound.

Extract the derivatized compound into an organic solvent like hexane.[6][7][8]

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a

quadrupole or ion trap analyzer).

GC Conditions:

Column: Use a non-polar capillary column (e.g., DB-5ms).

Injector: Splitless injection at a temperature of ~250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to

a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-

600).

Detector: Electron multiplier.

Data Analysis: Identify the compound based on its retention time and the fragmentation

pattern in the mass spectrum.
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Logical Workflow for Organotin Analysis
The following diagram illustrates a typical workflow for the analysis of organotin compounds in

a sample matrix.
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Caption: Workflow for the analysis of organotin compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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